molecular formula C7H5N3O3 B2488040 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 53975-72-7

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B2488040
CAS No.: 53975-72-7
M. Wt: 179.135
InChI Key: ZKBNKPSAROKKKH-UHFFFAOYSA-N
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Description

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridine carboxylic acids, followed by cyclization to form the triazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted triazolopyridines .

Scientific Research Applications

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .

Properties

IUPAC Name

3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6(12)4-2-1-3-10-5(4)8-9-7(10)13/h1-3H,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBNKPSAROKKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53975-72-7
Record name 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
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